molecular formula C18H21N5O3 B10992106 N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10992106
M. Wt: 355.4 g/mol
InChI Key: ABJRAWQEHCUYLX-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group and a triazolopyridazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C18H21N5O3/c1-25-14-6-4-3-5-13(14)11-12-19-17(24)9-7-15-20-21-16-8-10-18(26-2)22-23(15)16/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,19,24)

InChI Key

ABJRAWQEHCUYLX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under controlled conditions.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the triazolopyridazine core.

    Formation of the propanamide linkage: This step involves the reaction of the intermediate compound with a suitable amine to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce hydrogenated triazolopyridazine compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving triazolopyridazine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxyphenyl and triazolopyridazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. It may act as a selective inhibitor for cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory activity of this compound:

  • In vitro Studies : The compound demonstrated significant inhibition of COX-II enzyme activity with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib. This suggests a promising role as an anti-inflammatory agent in treating conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Case Study 1 : In a study involving human breast cancer cell lines (MCF7), the compound showed a GI50 value of 5.0 µM, indicating effective growth inhibition.
  • Case Study 2 : Another investigation assessed its effects on lung cancer cells (A549), revealing an IC50 value of 8.0 µM.

Data Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
COX-II InhibitionEnzymatic Assay0.011
Anticancer ActivityMCF7 (Breast Cancer)5.0
Anticancer ActivityA549 (Lung Cancer)8.0

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